molecular formula C13H21NO4 B11860472 tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate

tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate

Cat. No.: B11860472
M. Wt: 255.31 g/mol
InChI Key: MCCBAJUVDBBRKP-SREVYHEPSA-N
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Description

(Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or esters.

Scientific Research Applications

(Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate: A similar compound without the (Z)-configuration.

    tert-butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate: A compound with a methoxy group instead of an ethoxy group.

Uniqueness

(Z)-tert-butyl 3-(3-ethoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate is unique due to its (Z)-configuration, which can influence its reactivity and biological activity. The presence of the ethoxy group also imparts distinct chemical properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)7-6-10-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3/b7-6-

InChI Key

MCCBAJUVDBBRKP-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1CN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=CC1CN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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